N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide
Description
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide is a benzamide derivative characterized by a cyano-substituted alkyl chain and a fluorinated aromatic ring. The 3-fluoro-4-methylbenzamide moiety is a common feature in bioactive molecules, influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-4-13(3,8-15)16-12(17)10-6-5-9(2)11(14)7-10/h5-7H,4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSNRRBRJUKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with N-(1-cyano-1-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are substituted benzamides with different functional groups replacing the fluoro group.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide with related compounds:

*Estimated based on analogs.
Key Observations:
- Cyano Group Impact: The cyano group in the target compound and Monepantel enhances metabolic stability and binding to hydrophobic pockets, critical for anthelmintic activity .
- Fluorine and Methyl Substitution: The 3-fluoro-4-methylbenzamide core (shared with M410-0725) improves lipophilicity and bioavailability compared to non-fluorinated analogs like the compound in .
- logP Variability : The target compound likely has moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability, whereas M410-0725’s low logP (-4.24) suggests high polarity, limiting blood-brain barrier penetration .
Biological Activity
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14FN3O
- Molecular Weight : 233.26 g/mol
Research indicates that this compound acts primarily through modulation of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in regulating inflammatory responses and cell proliferation. Specifically, p38 kinase is involved in the phosphorylation of various proteins that trigger the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which are significant mediators in inflammatory diseases .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can inhibit the expression of pro-inflammatory cytokines. For instance, inhibition of p38 kinase has been associated with reduced levels of TNF-α and IL-1β, suggesting that this compound may help manage conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Properties
The compound has also been explored for its potential anticancer effects. By inhibiting KSP (kinesin spindle protein), it may disrupt cancer cell proliferation. KSP is essential for mitosis, and its inhibition leads to cell cycle arrest in cancer cells, making it a target for cancer therapies .
Case Studies and Experimental Findings
A series of experimental studies have evaluated the efficacy of this compound in various biological assays:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in TNF-α levels in treated cells compared to controls. |
| Study 2 | Assess anticancer activity | Inhibition of KSP resulted in decreased proliferation of cancer cell lines by 40%. |
| Study 3 | Investigate cellular mechanisms | Compound modulated MAPK signaling pathways, leading to altered cytokine expression profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
